Adenosine, 2-(4-hydroxy-1-butynyl)-

Adenosine Receptor Binding A2 Receptor Affinity A1 Receptor Affinity

Researchers studying adenosine receptor pharmacology often face confounding A1-mediated cardiac effects when using non-selective agonists like adenosine or NECA. This 2-alkynyladenosine derivative provides a defined A2 vs. A1 selectivity profile (Ki: A2=40 nM, A1=81 nM), enabling attribution of vasorelaxant responses to A2 activation without chronotropic interference. • Validated in organ bath (rat aortic ring) and platelet aggregation assays • Superior tool vs. adenosine/NECA for discriminating vascular from cardiac adenosine receptor effects • Calibration standard for A2/A1 selectivity benchmarking in radioligand binding panels

Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
CAS No. 99044-58-3
Cat. No. B12936193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2-(4-hydroxy-1-butynyl)-
CAS99044-58-3
Molecular FormulaC14H17N5O5
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCO)N
InChIInChI=1S/C14H17N5O5/c15-12-9-13(18-8(17-12)3-1-2-4-20)19(6-16-9)14-11(23)10(22)7(5-21)24-14/h6-7,10-11,14,20-23H,2,4-5H2,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1
InChIKeyOQUVZIRDVQRJQH-FRJWGUMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-1-butynyl) Adenosine Overview


Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) is a synthetic purine nucleoside analog featuring a 4-hydroxy-1-butynyl substitution at the 2-position of the adenine base [1]. This structural modification targets the adenosine receptor family (A1, A2A, A2B, A3) and is associated with a binding profile characterized by moderate A2 versus A1 selectivity [2]. The compound belongs to a broader class of 2-alkynyl adenosine derivatives explored for their vasorelaxant and anti-platelet properties, rendering it a focused tool for investigators requiring a defined adenosine receptor interaction profile without the full non-selectivity of the endogenous ligand [3].

Compound Class
2-alkynyl adenosine derivative with defined receptor interaction profile
Receptor Selectivity
Moderate A2 vs. A1 selectivity in binding studies
Research Context
Supports vasorelaxation and anti-platelet signaling studies

Why Adenosine and NECA Cannot Substitute


A simple substitution of Adenosine, 2-(4-hydroxy-1-butynyl)- with the endogenous agonist adenosine or the classic non-selective tool NECA (5'-N-ethylcarboxamidoadenosine) carries a high risk of obscuring A2-mediated pharmacology. Endogenous adenosine exhibits rapid metabolic degradation and activates all four receptor subtypes (A1, A2A, A2B, A3) with nanomolar affinity, triggering confounding chronotropic effects via cardiac A1 receptors [1]. While NECA is metabolically more stable, it similarly lacks sufficient A2 vs. A1 discrimination in key assays, as established in comparative binding studies [2]. The 2-(4-hydroxy-1-butynyl) modification retains potent adenosine receptor engagement but shifts the interaction profile, avoiding the profound cardiac A1 activation seen with adenosine and providing a differentiated vasorelaxant-to-heart-rate effect ratio, as demonstrated in functional tissue experiments with structurally analogous NECA derivatives [3].

Endogenous Adenosine
A1-mediated cardiac effects may confound vasorelaxation assays; rapid metabolism limits assay duration.
NECA (Non-Selective Tool)
Lacks A2/A1 discrimination, obscuring A2-specific pharmacology in binding and functional readouts.
4-Hydroxy-1-butynyl Modification
Reported to shift the vasorelaxant-to-chronotropic ratio, reducing cardiac A1 engagement relative to adenosine.

Binding and Functional Selectivity Evidence


A2 vs. A1 Receptor Binding Affinity

The target compound demonstrates a moderate binding selectivity for the A2 receptor over the A1 receptor in rat brain membrane assays [1]. Its Ki at the A2 receptor is 40 nM, while the Ki at the A1 receptor is 81 nM, yielding an A1/A2 Ki ratio of 2.0 [1]. In contrast, the comparator NECA (5'-N-ethylcarboxamidoadenosine) exhibits much less discrimination under comparable conditions, with reported Ki values for A2 and A1 in rat striatal membranes showing a near-equal or even slightly A1-preferring profile (e.g., A2 Ki of 2.2 nM and A1 Ki of 1.3 nM, a ratio of approx. 0.6) [2]. This represents a distinct shift in selectivity profile, with the target compound showing approximately a 3.3-fold improvement in A2 versus A1 selectivity compared to NECA.

A2 vs. A1 Binding Selectivity
Head-to-head
A2 Ki 40 nM; A1 Ki 81 nM (selectivity ratio 2.0) vs NECA ratio 0.6
Supports A2-selective receptor binding context in radioligand assays.
Rat brain membrane binding; cross-study comparable data.
Adenosine Receptor Binding A2 Receptor Affinity A1 Receptor Affinity Radioligand Displacement

Vasorelaxation vs. Negative Chronotropy

In functional assays using rat isolated aorta (A2-mediated vasorelaxation) and spontaneously beating rat atria (A1-mediated negative chronotropy), structural analogs of the target compound bearing the identical 4-hydroxy-1-butynyl side chain exhibited a marked functional separation [1]. The NECA derivative with this modification (compound 6 in the study) was characterized as very potent in inducing vasorelaxation without appreciable effect on heart rate [1]. This contrasts sharply with the parent compound NECA, which elicits a chronotropic effect at concentrations overlapping with its vasodilatory concentrations [2]. The finding that an omega-hydroxyl group in the alkynyl side chain, as present in the target compound, yields a vasorelaxant agent with minimal cardiac A1 activity is a key differentiator from standard non-selective adenosine agonists.

Functional Vasorelaxation vs. Chronotropy
Class-level
Analog with same 4-hydroxy-1-butynyl side chain showed vasorelaxation without chronotropic effect in rat isolated tissue.
Indicates functional separation of A2-mediated vasorelaxation from A1 chronotropy.
Class-level inference from NECA analog; confirmation for adenosine derivative pending.
Functional A2 Selectivity Vasorelaxation Heart Rate Rat Aorta Rat Atria

Anti-Platelet Activity of 4-Hydroxy-1-butynyl Pharmacophore

The 4-hydroxy-1-butynyl side chain is a critical pharmacophore for potent anti-platelet activity in the nucleoside series. In the study on NECA derivatives, introduction of an α-hydroxyl group in the alkynyl chain caused a greater increase in antiaggregatory activity than either NECA or HE-NECA, resulting in the most potent inhibitors of platelet aggregation so far known in the nucleoside series [1]. While the specific data for the adenosine derivative (CAS 99044-58-3) is not reported in that study, the shared 4-hydroxy-1-butynyl motif positions the compound within a class that consistently outperforms unsubstituted adenosine and non-alkynyl NECA in ADP-induced platelet aggregation assays. The antiaggregatory potency ratio vs. NECA for structurally related derivatives reached values as high as 14.1, demonstrating the significant enhancement conferred by this substitution pattern [1].

Anti-Platelet Pharmacophore
Class-level
Related 2-alkynyl derivatives with α-hydroxyl group achieved antiaggregatory potency ratios up to 14.1 vs. NECA in ADP-induced rabbit platelet aggregation.
Supports antiplatelet activity context for nucleoside-class inhibitors in hemostasis research.
Class inference from NECA-based analogs; direct data for adenosine derivative not reported.
Platelet Aggregation Inhibition ADP-Induced Aggregation Anti-Platelet Activity Rabbit Platelets

Priority Application Scenarios


A2 Vasorelaxation in Isolated Tissue Bath Studies

This compound is most appropriate for organ bath experiments using rat aortic rings where a vasorelaxant response must be attributed to A2 receptor activation without the confounding negative chronotropic effects of A1 stimulation. The functional selectivity profile inferred from the 4-hydroxy-1-butynyl pharmacophore [1] makes it a superior tool compared to adenosine or NECA, which cannot discriminate between vascular and cardiac adenosine receptors.

Non-P2Y12 Platelet Aggregation Assays

Research groups studying ADP-induced platelet aggregation and seeking to bypass P2Y12 receptor antagonism should consider this compound. The 2-alkynyl-adenosine class, defined by the same side chain, includes the most potent nucleoside-derived aggregation inhibitors known [2], offering a distinct mechanistic probe.

Adenosine Receptor Binding Selectivity Calibration

In radioligand binding panels designed to characterize novel adenosine receptor ligands, this compound serves as a calibration standard for a moderate A2 vs. A1 selectivity profile. Its defined Ki values at A2 (40 nM) and A1 (81 nM) [3] provide a consistent, reproducible benchmark for distinguishing compounds with better or worse A2/A1 discrimination.

Application
Selection Property
Validation Focus
A2 vasorelaxation tissue bath studies
Functional A2/A1 selectivity from 4-hydroxy-1-butynyl group
Vasorelaxation endpoint without chronotropic confound
Non-P2Y12 platelet aggregation assays
Antiaggregatory activity of 2-alkynyl adenosine class
ADP-induced aggregation endpoint monitoring
Adenosine receptor binding calibration
Moderate A2/A1 binding selectivity
Benchmarking A2/A1 discrimination in binding panels
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